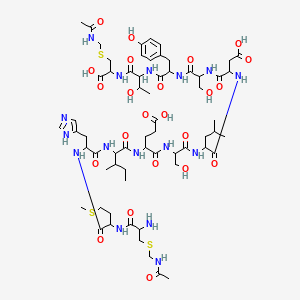
ジクロロビス(トリ-o-トリルホスフィン)パラジウム(II)
概要
説明
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a catalyst that has been employed for various studies . It has been used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It has also been used in the coupling reaction of aryl bromides with vinylic acetates .
Synthesis Analysis
The synthesis of Dichlorobis(tri-o-tolylphosphine)palladium(II) involves several steps. It is used in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Molecular Structure Analysis
The molecular structure of Dichlorobis(tri-o-tolylphosphine)palladium(II) is represented by the linear formula: [(CH3C6H4)3P]2PdCl2 . The molecular weight is 786.06 .Chemical Reactions Analysis
Dichlorobis(tri-o-tolylphosphine)palladium(II) is used in various chemical reactions. It is used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It is also used in the coupling reaction of aryl bromides with vinylic acetates .Physical And Chemical Properties Analysis
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a solid substance . It has a melting point of 280°C (dec.) . The SMILES string representation is Cl[Pd]Cl.Cc1ccccc1P(c2ccccc2C)c3ccccc3C.Cc4ccccc4P(c5ccccc5C)c6ccccc6C .科学的研究の応用
Buchwald-Hartwig クロスカップリング反応
ジクロロビス(トリ-o-トリルホスフィン)パラジウム(II)は、Buchwald-Hartwig クロスカップリング反応における触媒として使用されます 。この反応は、多くの医薬品や天然物に重要な構造モチーフである炭素-窒素結合および炭素-酸素結合を形成するための強力なツールです。
クロスカップリング
この化合物は、さまざまなタイプのクロスカップリング反応にも使用されます 。これらの反応は、特に製薬および農薬業界における複雑な有機分子の合成において基本的です。
Heck 反応
Heck反応は、パラジウム触媒による炭素-炭素結合形成プロセスであり、ジクロロビス(トリ-o-トリルホスフィン)パラジウム(II)を触媒として使用します 。この反応は、スチレンおよびスチルベンを調製するための有機合成において広く使用されています。
Hiyama カップリング
Hiyama カップリング反応は、炭素-炭素結合を形成するために使用され、ジクロロビス(トリ-o-トリルホスフィン)パラジウム(II)を触媒として使用します 。この反応は、特に医薬品および有機材料で一般的なモチーフであるビアリルの合成に役立ちます。
Negishi カップリング
Negishi カップリングは、炭素-炭素結合を形成するために使用されるクロスカップリング反応であり、ジクロロビス(トリ-o-トリルホスフィン)パラジウム(II)を触媒として使用します 。この反応は、複雑な有機分子の合成において広く使用されています。
Sonogashira カップリング
ジクロロビス(トリ-o-トリルホスフィン)パラジウム(II)は、Sonogashira カップリングにおける触媒として使用されます 。これは、アリールまたはビニルハライドとアルキンとの間で炭素-炭素結合を形成するために使用されるクロスカップリング反応です。この反応は、共役エンインおよびアリールアルキンの合成において広く使用されています。
Stille カップリング
Stille カップリングは、炭素-炭素結合を形成するために使用され、ジクロロビス(トリ-o-トリルホスフィン)パラジウム(II)を触媒として使用します 。この反応は、特にビアリルおよびポリインの合成に役立ちます。
Suzuki-Miyaura カップリング
Suzuki-Miyaura カップリングは、炭素-炭素結合を形成するために使用されるクロスカップリング反応であり、ジクロロビス(トリ-o-トリルホスフィン)パラジウム(II)を触媒として使用します 。この反応は、ビアリル、スチレン、およびアルケンの合成において広く使用されています。
作用機序
Target of Action
Dichlorobis(tri-o-tolylphosphine)palladium(II) primarily targets carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic compounds . These bonds play a crucial role in the structure and function of many organic molecules.
Mode of Action
Dichlorobis(tri-o-tolylphosphine)palladium(II) interacts with its targets by acting as a catalyst in various organic transformations . As a catalyst, it facilitates the reaction without being consumed, allowing it to continue to interact with its targets.
Biochemical Pathways
Dichlorobis(tri-o-tolylphosphine)palladium(II) affects several biochemical pathways, particularly those involving cross-coupling reactions such as the Stille reaction . These reactions result in the formation of new C-C and C-N bonds, which can lead to the synthesis of complex organic compounds.
Result of Action
The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) results in the formation of new C-C and C-N bonds . This can lead to the synthesis of complex organic compounds, including those with potential pharmaceutical applications.
Action Environment
The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) is influenced by various environmental factors. For instance, the reaction temperature can affect the rate and efficiency of the catalysis . Additionally, the presence of other reactants can influence the selectivity of the reaction. The stability of Dichlorobis(tri-o-tolylphosphine)palladium(II) under different environmental conditions is an important factor in its efficacy as a catalyst.
Safety and Hazards
Dichlorobis(tri-o-tolylphosphine)palladium(II) may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If it comes in contact with the skin, it is advised to wash with plenty of soap and water . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes .
将来の方向性
The future directions of Dichlorobis(tri-o-tolylphosphine)palladium(II) involve its continued use in various chemical reactions . Its role as a catalyst in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling, suggests its potential for further exploration in these areas .
特性
IUPAC Name |
dichloropalladium;tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPIDNRISCWQY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40691-33-6 | |
| Record name | ortho-tolyl-phosphine-palladium-chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main catalytic applications of Dichlorobis(tri-o-tolylphosphine)palladium(II)?
A1: Dichlorobis(tri-o-tolylphosphine)palladium(II) is a versatile catalyst used in various carbon-carbon bond formation reactions. The research paper highlights its effectiveness in the following reactions []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)



![6-Chlorobenzo[d]oxazole](/img/structure/B1588422.png)